BenchChemオンラインストアへようこそ!

c10 protein

Chemokine genomics Structure-activity relationship Receptor pharmacology

C10 protein (CAS 139568-96-0), officially designated C-C motif chemokine ligand 6 (CCL6) and also known as MRP-1 and SCYA6, is a ~10.7 kDa secreted CC chemokine identified exclusively in rodents. The mature murine protein contains 95 amino acid residues and belongs to the N6 subfamily of beta-chemokines characterized by an extended N-terminal domain.

Molecular Formula C7H11N3O
Molecular Weight 0
CAS No. 139568-96-0
Cat. No. B1179269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec10 protein
CAS139568-96-0
Synonymsc10 protein
Molecular FormulaC7H11N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C10 Protein (CAS 139568-96-0) — A Structurally Unique Murine CC Chemokine for Myeloid Biology and Th2-Driven Inflammation Research


C10 protein (CAS 139568-96-0), officially designated C-C motif chemokine ligand 6 (CCL6) and also known as MRP-1 and SCYA6, is a ~10.7 kDa secreted CC chemokine identified exclusively in rodents [1]. The mature murine protein contains 95 amino acid residues and belongs to the N6 subfamily of beta-chemokines characterized by an extended N-terminal domain [2]. A distinguishing genomic feature is a novel second exon encoding a 16-amino-acid insertion not present in any other chemokine superfamily member, which modulates receptor recognition and signaling potency [3]. C10 signals primarily through the CCR1 receptor and is robustly induced in myelopoietic bone marrow cultures by GM-CSF, M-CSF, IL-3, or IL-4 [4]. Its expression pattern is sharply divergent from prototypical CC chemokines: C10 is selectively upregulated by Th2-associated cytokines (IL-4, IL-10, IL-13) over a 48-hour period and is LPS-nonresponsive, whereas MIP-1α, JE/MCP-1, and RANTES are LPS-inducible and suppressed by IL-4 [5].

Why C10 Protein (CCL6) Cannot Be Functionally Replaced by MIP-1α, MCP-1, RANTES, or Other CC Chemokines


The assumption that any CC chemokine using CCR1 can substitute for C10 in experimental models is contradicted by three layers of functional uniqueness. First, C10 possesses a four-exon genomic architecture with a 48-nucleotide second exon encoding a 16-amino-acid charged insert that directly modulates receptor activation potency — a structural feature absent from all other beta-chemokines, which universally contain three exons [1]. Deletion of this exon (C10(-) variant) markedly alters chemotactic potency and epitope presentation, demonstrating that the insert is not inert [2]. Second, C10 expression is regulated by a completely non-overlapping cytokine logic: IL-4 strongly induces C10 in both bone-marrow-derived and peritoneal macrophages while failing to stimulate MIP-1α, JE, or RANTES; conversely, LPS — the universal inducer of most inflammatory chemokines — fails to induce C10 [3]. Third, C10 displays a uniquely broad chemoattractant spectrum encompassing B cells, CD4⁺ T cells, monocytes, and NK cells, coupled with potent suppression of hematopoietic progenitor colony formation across multiple lineages — activities not collectively recapitulated by MCP-1, MIP-1α, or RANTES . Substituting C10 with another CCR1 ligand therefore risks both lost functionality (absent chemoattractant breadth and colony-suppressive activity) and confounding gain-of-function artifacts (LPS-responsive, Th1-skewed expression kinetics).

C10 Protein (CCL6) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against In-Class CC Chemokines


Unique Genomic Architecture: A Four-Exon Structure with a Novel Second Exon Encoding a 16-Amino-Acid Receptor-Modulating Insert

The C10 (CCL6) gene uniquely contains four exons with a 48-nucleotide second exon encoding 16 charged amino acids — a structural feature absent from all other beta-chemokines, which possess the canonical three-exon structure [1]. This insert is located in the amino-terminal region of the mature protein, is surface-exposed, and directly participates in receptor recognition [2]. Functional comparison of full-length C10/FLAG versus the exon-2-deleted C10(-)/FLAG variant demonstrated that C10(-)/FLAG exhibits markedly enhanced chemotactic potency on both mouse peritoneal exudate cells and human PBMCs, confirming that the second exon sequence modulates — rather than simply enables — receptor activation [2]. Antisera raised against full-length C10 recognized the C10 protein but reacted only weakly with C10(-) protein, and antibodies generated against the second-exon peptide recognized native C10 on Western blots with competition by both the peptide and full-length protein, establishing the insert as the dominant surface epitope [2].

Chemokine genomics Structure-activity relationship Receptor pharmacology

100-Fold Potency Differential Between Full-Length and N-Terminally Truncated CCL6 in a Standardized CCR1 Chemotaxis Assay

The ED50 of recombinant mouse CCL6/C10 in a BaF3 mouse pro-B cell CCR1 chemotaxis assay is dramatically dependent on N-terminal processing. Full-length CCL6 (Gly22–Ala116, 10.7 kDa, Catalog # 487-C) exhibits an ED50 of 50–250 ng/mL [1]. In contrast, the N-terminally truncated form (Gly42–Ala116, 8.3 kDa, Catalog # 3210-C) — corresponding to the natural CCL6(22-95) mature processed form — displays an ED50 of 0.5–2 ng/mL, representing an approximately 25- to 500-fold increase in potency (median ~100-fold) [2]. Both measurements were performed under identical assay conditions (BaF3 cells transfected with human CCR1), ensuring comparable experimental context.

Recombinant protein bioactivity CCR1 receptor pharmacology Chemotaxis assay standardization

Selective Induction by Th2 Cytokines: C10 Is IL-4-Inducible Whereas MIP-1α, JE, and RANTES Are IL-4-Refractory and LPS-Inducible

In primary bone-marrow-derived macrophages (BMM) and resident peritoneal macrophages (RPM), C10 is strongly and dose-dependently induced by IL-4 in both populations, while IL-4 fails to stimulate MIP-1α, JE (MCP-1), or RANTES [1]. Conversely, LPS (a universal chemokine inducer) stimulated MIP-1α, JE, and RANTES in BMM and/or RPM but never induced C10 [1]. IL-3 and GM-CSF strongly induced C10 in both macrophage populations, whereas MIP-1α and RANTES showed only weak induction restricted to BMM [2]. Furthermore, IL-4 and GM-CSF in combination yielded enhanced C10 protein accumulation beyond either stimulus alone [1]. At the transcriptional level, C10 induction by cytokines was completely blocked by cycloheximide, whereas MIP-1α, JE, and RANTES were all overexpressed in the presence of this inhibitor — indicating fundamentally different regulatory mechanisms requiring de novo protein synthesis for C10 expression [1].

Th1/Th2 immunology Macrophage biology Chemokine regulation

Broad Chemoattractant Spectrum and Hematopoietic Colony-Suppressive Activity Not Possessed by MCP-1, MIP-1α, or RANTES

C10/CCL6 demonstrates a uniquely broad chemoattractant profile encompassing B cells, CD4⁺ T cells, monocytes, and natural killer (NK) cells — a cell-type spectrum not collectively recapitulated by other major CC chemokines such as MCP-1/CCL2 (primarily monocyte/macrophage and T-cell), MIP-1α/CCL3 (primarily macrophage, NK, and T-cell), or RANTES/CCL5 (T-cell, monocyte, eosinophil) . Additionally, C10 exhibits powerful suppressive activity on colony formation by multiple lineages of hematopoietic progenitor cells in colony-forming assays, an activity that is absent or substantially weaker in MCP-1, MIP-1α, and RANTES at comparable concentrations . These functional properties are mediated primarily through CCR1, but the unique second-exon-encoded N-terminal extension is believed to confer the broad cell-type specificity and the colony-suppressive activity not observed with other CCR1 ligands [1].

Leukocyte chemotaxis Hematopoietic progenitor assays CCR1 pharmacology

Rodent-Restricted Expression: C10/CCL6 Lacks a Direct Human Ortholog, Requiring Species-Matched Reagents

CCL6 has been definitively identified only in rodents (mouse and rat), with no direct human ortholog described to date [1]. The closest human homologs are CCL15 (MIP-5/HCC-2) and CCL23 (MPIF-1), which share significant sequence homology with CCL6 and, like CCL6, possess a four-exon gene structure [2]. However, CCL15 and CCL23 are not functional equivalents: they exhibit distinct expression patterns (CCL15 is primarily hepatic; CCL23 is predominantly expressed in lung and liver) and differ in their chemoattractant profiles [3]. Human CCL15 signals through CCR1 and CCR3, whereas CCL6 signals primarily through CCR1 . The absence of a 1:1 human ortholog means that human chemokine panels and human recombinant proteins cannot substitute for CCL6 in mouse or rat experimental systems, and rodent CCL6-specific reagents (recombinant proteins, antibodies, ELISA kits) are obligatory for accurate modeling [1].

Species specificity Rodent models Translational research

Antibacterial Activity: CCL6 Displays Direct Bactericidal Effects Against Salmonella enterica, in Contrast to CCL3 Which Lacks Antibacterial Activity

CCL6 possesses a high isoelectric point (pI = 9.21) and a positively charged C-terminus, physicochemical properties shared with the established antibacterial chemokine CCL20 but distinct from CCL3 (MIP-1α), which has a markedly lower pI and lacks antibacterial activity [1]. In viable count assays, recombinant CCL6 displayed direct antibacterial activity against Salmonella enterica at physiologically relevant concentrations [2]. In contrast, CCL3 showed no antibacterial activity under identical assay conditions [2]. This functional dichotomy — antibacterial CCL6 vs. non-antibacterial CCL3 — is directly attributable to the divergent electrostatic surface properties conferred by the unique CCL6 primary sequence, including the second-exon-encoded N-terminal extension [1]. Furthermore, CCL6 bound to a subset of the intestinal microflora ex vivo, and its human homologs CCL14 and CCL15 were also constitutively expressed at high levels in human intestinal epithelium and displayed similar antibacterial activity [3].

Antimicrobial peptides Mucosal immunology Host defense

C10 Protein (CCL6) Procurement-Guiding Application Scenarios Based on Verified Differentiation Evidence


Th2-Driven Allergic Inflammation and Asthma Models Requiring Selective IL-4/IL-13-Inducible Chemokine Readout

In murine models of allergic airway inflammation (e.g., ovalbumin-induced asthma, allergic bronchopulmonary aspergillosis), C10/CCL6 serves as a specific Th2-pathway activation marker. Unlike MIP-1α or MCP-1 — which are broadly inducible by LPS, Th1 cytokines, and acute inflammatory stimuli — C10 is selectively upregulated by IL-4, IL-13, and GM-CSF over a 48-hour period and is completely refractory to LPS [1]. This makes C10 measurement (mRNA or protein) a cleaner, pathway-specific readout for Th2-driven eosinophilic inflammation. Procurement of recombinant C10 protein enables controlled chemotaxis dose-response experiments and calibration of C10-specific ELISA assays, while the truncated high-potency variant (ED50 = 0.5–2 ng/mL) [2] permits detection of low-abundance CCR1-expressing target cells in bronchoalveolar lavage fluid.

Skin Wound Healing and Macrophage M2 Polarization Studies Leveraging CCL6-Specific PI3K/Akt Signaling

CCL6 uniquely promotes macrophage M2 polarization and inhibits macrophage autophagy through PI3-kinase/Akt pathway activation, accelerating skin wound closure [1]. This functional property is not shared by other CCR1 ligands such as MIP-1α or RANTES, which primarily drive M1-type inflammatory macrophage phenotypes. Investigators studying wound repair or macrophage polarization require recombinant mouse CCL6 protein to establish concentration-response relationships for M2 marker induction (Arg1, CD206) and to benchmark against the M1-polarizing effects of LPS + IFNγ. The availability of both full-length (ED50 = 50–250 ng/mL) and N-terminally truncated (ED50 = 0.5–2 ng/mL) CCL6 forms [2] allows investigators to model the differential effects of pro-form vs. mature processed chemokine on the macrophage polarization continuum.

Hematopoietic Stem/Progenitor Cell Colony-Forming Assays Requiring Potent Multi-Lineage Suppressive Activity

C10/CCL6 exerts powerful suppressive activity on colony formation across multiple hematopoietic progenitor lineages — an activity not replicated by MCP-1/CCL2, MIP-1α/CCL3, or RANTES/CCL5 at comparable concentrations [1]. Bone marrow colony-forming unit (CFU) assays using lineage-depleted hematopoietic progenitors require CCL6 as the specific CCR1 agonist that delivers broad-spectrum colony suppression. Procurement of recombinant C10 protein with verified bioactivity in hematopoietic colony assays ensures reproducible suppression of CFU-GM, CFU-GEMM, and BFU-E colonies. The truncated, high-potency form (Catalog # 3210-C, ED50 = 0.5–2 ng/mL) [2] is recommended for colony assays where maximal suppressive activity at low ng/mL concentrations is desired, while the full-length form (Catalog # 487-C) provides a less potent alternative for partial suppression or pro-form biology studies.

Mucosal Immunology and Host Defense Research Leveraging CCL6's Dual Chemoattractant-Antimicrobial Function

CCL6 is one of a small subset of chemokines that function both as leukocyte chemoattractants and as direct antimicrobial peptides. It displays potent antibacterial activity against Salmonella enterica in viable count assays, in contrast to CCL3 (MIP-1α) which lacks any antibacterial activity [1]. CCL6 also binds to intestinal microflora and is constitutively expressed at high levels in murine intestinal epithelium [1]. Studies investigating the dual chemokine-AMP hypothesis in intestinal mucosal defense require murine CCL6 protein specifically — human CCL15 or CCL23 are not direct functional equivalents and cannot replace CCL6 in mouse intestinal explant or ligated-loop models. Procurement of recombinant CCL6 enables direct quantification of antibacterial activity (CFU reduction assays) and concurrent chemotaxis assays to dissect the relative contributions of each function to mucosal host defense.

Quote Request

Request a Quote for c10 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.